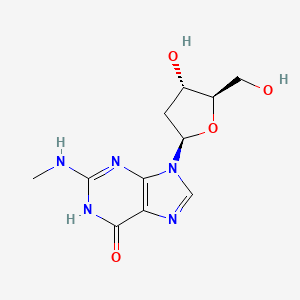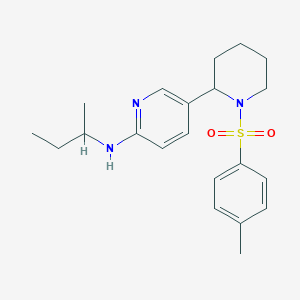![molecular formula C40H38ClNO5 B11825505 1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)
1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID, COMPOUND WITH 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE (1:1) is a complex organic compound that combines two distinct chemical entities The first part of the compound, O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID, is a derivative of biphenyl with a hydroxyl group and a carboxyl group The second part, 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE, is a piperidine derivative with a chlorobenzhydryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID involves several steps, starting with the preparation of the biphenyl derivative. The hydroxylation of biphenyl can be achieved using a suitable oxidizing agent. The resulting hydroxylated biphenyl is then subjected to a Friedel-Crafts acylation reaction to introduce the carbonyl group, forming the benzoic acid derivative.
The synthesis of 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE involves the reaction of piperidine with 4-chlorobenzhydryl chloride in the presence of a base, such as triethylamine, to form the desired product. The two components are then combined in a 1:1 molar ratio to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the biphenyl derivative can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the benzoic acid derivative can be reduced to form an alcohol.
Substitution: The chlorobenzhydryl group in the piperidine derivative can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the biphenyl derivative can form hydrogen bonds with biological molecules, affecting their function. The piperidine derivative can interact with neurotransmitter receptors, modulating their activity and potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybiphenyl: A simpler biphenyl derivative with similar chemical properties.
4-Chlorobenzhydryl chloride: A precursor used in the synthesis of the piperidine derivative.
Piperidine: A basic structure that forms the backbone of the piperidine derivative.
Uniqueness
O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID, COMPOUND WITH 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE is unique due to its combination of biphenyl and piperidine derivatives, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C40H38ClNO5 |
|---|---|
Molekulargewicht |
648.2 g/mol |
IUPAC-Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid |
InChI |
InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-8-4-3-5-15(18)13-9-11-14(12-10-13)19(22)16-6-1-2-7-17(16)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24) |
InChI-Schlüssel |
ZRUVGMGVULXPKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)

![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)


![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11825474.png)

![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
![benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate](/img/structure/B11825493.png)
